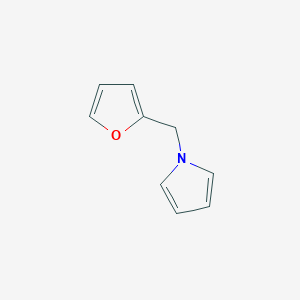

1-Furfurylpyrrole

描述

属性

IUPAC Name |

1-(furan-2-ylmethyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-6-10(5-1)8-9-4-3-7-11-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBFUBUCCJKJOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047663 | |

| Record name | 1-Furfurylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless to yellow liquid; Vegetable, earthy-green aroma | |

| Record name | 1-(2-Furanylmethyl)-1H-pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030204 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | N-Furfurylpyrrole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1194/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

77.00 to 79.00 °C. @ 1.00 mm Hg | |

| Record name | 1-(2-Furanylmethyl)-1H-pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030204 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble (in ethanol) | |

| Record name | N-Furfurylpyrrole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1194/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.078-1.084 | |

| Record name | N-Furfurylpyrrole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1194/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1438-94-4 | |

| Record name | 1-Furfurylpyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1438-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Furfurylpyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole, 1-(2-furanylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Furfurylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-furfuryl-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-FURFURYLPYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15HF30X204 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-(2-Furanylmethyl)-1H-pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030204 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

Reaction Mechanism and Conditions

Furfurylamine reacts stoichiometrically with 2,5-dimethoxytetrahydrofuran under reflux conditions (100–110°C) for 1.5 hours. The dimethoxytetrahydrofuran undergoes acid-catalyzed hydrolysis to form a diol intermediate, which subsequently dehydrates to yield a tetrahydrofuran-derived carbocation. Nucleophilic attack by the primary amine group of furfurylamine initiates ring closure, forming the pyrrole moiety.

Key parameters include:

-

Molar ratio : 1:1 furfurylamine to dimethoxytetrahydrofuran

-

Solvent : Glacial acetic acid (50 mL per 5 g furfurylamine)

-

Temperature : Reflux at ~110°C

-

Reaction time : 90 minutes

Workup and Purification

Post-reaction, the mixture is concentrated under reduced pressure (0.1 mm Hg) to remove acetic acid. The crude product is distilled via Kugelrohr apparatus at 50–70°C, yielding this compound as a pale yellow oil with a 64.7% isolated yield (4.9 g from 5.0 g furfurylamine). Purity is confirmed through gas chromatography-mass spectrometry (GC-MS), with characteristic peaks at m/z 147 (M⁺) and 119 (M⁺–CO).

Alkylation of Pyrrole with Furfuryl Halides

An alternative route involves the direct alkylation of pyrrole using furfuryl halides (e.g., furfuryl bromide) in polar aprotic solvents. While less commonly reported, this method offers flexibility in scaling and functional group tolerance.

Reaction Dynamics

Pyrrole’s nucleophilic nitrogen attacks the electrophilic carbon of the furfuryl halide in dimethylacetamide (DMAc), facilitated by the solvent’s high dielectric constant (ε = 37.8). The reaction proceeds at ambient temperature over 12–24 hours, avoiding the need for reflux:

Challenges and Mitigation

-

Regioselectivity : Competing alkylation at the pyrrole’s β-position is minimized by using bulky bases (e.g., DBU) to deprotonate the nitrogen selectively.

-

Byproduct formation : Hydrolysis of the furfuryl halide to furfuryl alcohol is suppressed by maintaining anhydrous conditions.

Comparative Analysis of Synthetic Routes

The table below contrasts the two primary methods:

The cyclization method is preferred for bulk synthesis due to its shorter reaction time and higher yield. However, the alkylation route provides a pathway for introducing diverse substituents on the furan ring, enabling structural diversification.

Mechanistic Insights and Side Reactions

化学反应分析

反应类型: 糠基吡咯会发生各种化学反应,包括:

氧化: 该反应可以使用氧化剂(如高锰酸钾或过氧化氢)进行,导致形成糠基吡咯衍生物。

还原: 还原反应通常涉及使用还原剂,如硼氢化钠或氢化铝锂,导致形成还原的吡咯化合物。

常见试剂和条件:

氧化: 高锰酸钾,过氧化氢;通常在水性或有机溶剂中进行。

还原: 硼氢化钠,氢化铝锂;通常在无水条件下进行。

形成的主要产物:

氧化: 具有各种官能团的糠基吡咯衍生物。

还原: 还原的吡咯化合物。

取代: 取代的糠基吡咯衍生物.

科学研究应用

作用机制

糠基吡咯发挥其作用的机制涉及与各种分子靶标的相互作用。在生物系统中,它可能与酶和受体相互作用,导致细胞过程发生变化。确切的途径和靶点仍在研究中,但其结构表明其可能与蛋白质和其他生物分子中的亲核位点相互作用 .

相似化合物的比较

2-Acetylpyrrole (FL-no: 14.047)

- Structure : Pyrrole substituted with an acetyl group at the 2-position.

- Flavor Profile: Imparts nutty, roasted, and coffee-like notes.

- Toxicity: Limited data, but structurally related to 1-furfurylpyrrole; evaluated under the same regulatory framework .

- Regulatory Status: Considered safe via the JECFA Procedure, with metabolism to innocuous products anticipated .

2-Pyridine Methanethiol (FL-no: 14.030)

- Structure : Pyridine derivative with a methanethiol group.

- Flavor Profile : Sulfurous, meaty aroma.

- Toxicity: NOAEL of 3.4 mg/kg bw/day, with a safety margin >20 million times the intake. EFSA and JECFA concur on its safety .

6-Methylquinoline (FL-no: 14.042)

- Structure: Quinoline with a methyl group at the 6-position.

- Flavor Profile: Earthy, smoky notes.

- Toxicity: Genotoxicity concerns in vitro; EFSA suspended evaluation pending further data .

Metabolic Pathways :

- This compound and 2-acetylpyrrole are metabolized via oxidative pathways, but EFSA raised concerns about incomplete detoxification for this compound, necessitating B-side evaluation .

- 2-Pyridine methanethiol is metabolized to non-toxic derivatives, aligning with JECFA’s A-side Procedure .

Flavor Contributions in Food Systems

Mechanistic Insights :

- This compound forms during Maillard reactions and microbial fermentation (e.g., in Bacillus licheniformis-inoculated coffee) .

- Structural analogues like 1-methyl-1H-pyrrole derive from thermal degradation of pyridine intermediates .

Regulatory and Methodological Discrepancies

- EFSA vs. JECFA : EFSA criticized JECFA’s reliance on a 1971 90-day study for this compound, deeming it poorly documented, but accepted the updated 2013 study .

- Genotoxicity: 6-Methylquinoline exemplifies divergent conclusions; EFSA demanded in vivo data, while JECFA previously approved it via the Procedure .

生物活性

1-Furfurylpyrrole (C9H9NO), a compound known for its distinctive flavor and fragrance properties, has garnered attention in various fields, including food science and toxicology. This article provides a comprehensive overview of its biological activity, including toxicity studies, potential health effects, and its role in flavor profiles.

This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a furfuryl group. This structure contributes to its organoleptic properties, making it a valuable ingredient in flavoring agents. It is often found in coffee, bread, roasted almonds, and other food products, imparting a vegetable-like odor and flavor .

Toxicity Overview

Recent studies have provided insights into the toxicity of this compound. A significant piece of research involved a 90-day oral toxicity study, which aimed to evaluate the safety of this compound for human consumption. The study did not reveal any new pertinent information regarding the metabolism or genotoxicity of this compound, suggesting that it may be considered safe at typical exposure levels found in food products .

Case Studies

-

Case Study 1: Flavoring Agents Toxicity Assessment

A comprehensive review conducted by the European Food Safety Authority (EFSA) assessed various flavoring agents, including this compound. The findings indicated that while some compounds exhibited potential toxicity, this compound did not show significant adverse effects in the evaluated studies . -

Case Study 2: Aroma Active Compounds

Research on aroma-active compounds highlighted the role of this compound in enhancing the flavor profile of various foods. Its presence was noted to influence consumer acceptance positively without raising significant health concerns .

Potential Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified various aromatic compounds based on their carcinogenic potential. While there is no definitive evidence linking this compound to carcinogenic effects in humans, caution is advised due to its structural similarities with other compounds that have shown carcinogenicity in animal studies .

Summary of Findings

| Property | Details |

|---|---|

| Chemical Formula | C9H9NO |

| Toxicity | No significant adverse effects reported in a 90-day oral study |

| Flavor Profile | Vegetable-like odor; found in coffee and baked goods |

| Antioxidant Activity | Potential antioxidant properties; further studies needed |

| Carcinogenic Potential | No conclusive evidence; structural caution advised due to similarities |

常见问题

Basic Research Questions

Q. What analytical techniques are recommended for structural elucidation of 1-Furfurylpyrrole in complex matrices?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Optimize using a non-polar column (e.g., DB-5MS) with a temperature gradient of 40°C (hold 2 min) to 250°C at 5°C/min. Characterize via retention index (1832 in coffee matrices) and spectral matching to reference libraries .

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the furan-pyrrole linkage. Key signals include aromatic protons at δ 6.3–7.4 ppm and methylene protons (CHNO) at δ 4.5–5.0 ppm .

- Table :

| Technique | Key Parameters | Diagnostic Peaks/Features |

|---|---|---|

| GC-MS | DB-5MS column, 40–250°C | m/z 147 (molecular ion), fragmentation at m/z 81 (pyrrole ring) |

| NMR | CDCl solvent, 400 MHz | δ 4.8 ppm (CH bridge), δ 6.8 ppm (furan protons) |

Q. What is the established protocol for synthesizing this compound in laboratory settings?

- Methodological Answer :

- Synthesis Route : React aminomucic acid furan ester with pyrrole derivatives under acidic catalysis (e.g., HSO) at 80–100°C for 4–6 hours .

- Purification : Use fractional distillation (boiling point: 79°C) or silica gel chromatography (eluent: hexane/ethyl acetate 8:2) to isolate the product .

Q. How do physicochemical properties of this compound influence its extraction from biological matrices?

- Methodological Answer :

- Volatility : Utilize headspace solid-phase microextraction (HS-SPME) with a carboxen/polydimethylsiloxane fiber for volatile capture .

- Solubility : Optimize solvent systems (e.g., dichloromethane) for liquid-liquid extraction, leveraging its logP value (~1.5) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data of this compound during food storage?

- Methodological Answer :

- Controlled Stability Studies : Compare degradation rates under varying conditions (e.g., oxygen exposure, temperature) using HPLC-UV. For example, this compound in coffee degrades by 90% in paper sachets after 10 days due to oxidative pathways .

- Mechanistic Probes : Conduct isotope-labeled tracer experiments (e.g., C-labeled analogs) to track degradation products like pyrrole-2-carboxaldehyde .

Q. What methodological considerations are critical when evaluating the genotoxic potential of this compound, given discrepancies between EFSA and JECFA assessments?

- Methodological Answer :

- Study Design : Prioritize in vivo comet assays or micronucleus tests over outdated 90-day rodent studies criticized by EFSA for poor reporting .

- Metabolite Profiling : Use LC-MS/MS to identify reactive intermediates (e.g., epoxides) that may explain divergent safety conclusions .

Q. How does matrix complexity (e.g., coffee vs. synthetic blends) affect quantification accuracy of this compound?

- Methodological Answer :

- Matrix-Matched Calibration : Prepare standards in blank matrix extracts to correct for ion suppression/enhancement in GC-MS .

- Interference Mitigation : Employ tandem mass spectrometry (GC-MS/MS) to distinguish this compound (MRM transition: 147→81) from co-eluting furans .

Q. What experimental strategies can clarify the role of this compound in flavor perception versus artifact formation during thermal processing?

- Methodological Answer :

- Kinetic Modeling : Monitor Maillard reaction intermediates (e.g., furfural) and correlate with this compound formation using time-resolved GC-MS .

- Sensory Reconstitution : Add purified this compound to model systems (e.g., sucrose/protein matrices) and assess odor thresholds via olfactometry .

Data Contradiction Analysis

Q. Why do particle size distribution studies show conflicting impacts on this compound concentrations in coffee?

- Resolution Strategy :

- Hypothesis Testing : Bimodal particle distributions may enhance extraction efficiency but accelerate oxidative degradation, requiring multivariate analysis (e.g., PLS regression) to decouple effects .

- Replication : Standardize grinding protocols (e.g., sieved vs. unsieved) across labs to reduce variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。